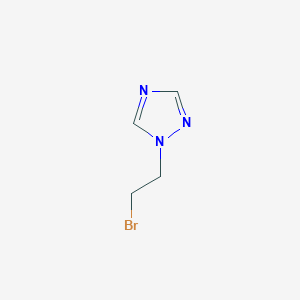

1-(2-Bromoethyl)-1H-1,2,4-triazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromoethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBNLOPLTPPUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 1 2 Bromoethyl 1h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-(2-bromoethyl)-1H-1,2,4-triazole derivatives, providing profound insights into the molecular framework through the analysis of ¹H and ¹³C nuclei and their interactions.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, offering information about their chemical environment and proximity to other nuclei. In the context of this compound derivatives, the ¹H NMR spectrum typically displays characteristic signals for the triazole ring protons and the protons of the 2-bromoethyl substituent.

The protons on the triazole ring, specifically at positions 3 and 5, typically appear as distinct singlets in the downfield region of the spectrum, a consequence of the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring. nih.gov The chemical shifts of these protons are sensitive to the solvent used and the presence of any substituents on the triazole ring. nih.gov

The 2-bromoethyl group gives rise to two triplets, corresponding to the two methylene (B1212753) (-CH2-) groups. The methylene group attached to the triazole nitrogen (N-CH2) and the methylene group bearing the bromine atom (CH2-Br) are coupled to each other, resulting in the triplet-of-triplets pattern. The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms, with the protons on the carbon attached to the bromine atom typically appearing further downfield.

Table 1: Illustrative ¹H NMR Data for a Representative this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Triazole-H | 8.0 - 8.5 | s |

| Triazole-H | 7.8 - 8.2 | s |

| N-CH₂ | 4.4 - 4.8 | t |

| CH₂-Br | 3.7 - 4.1 | t |

| Note: 's' denotes a singlet and 't' denotes a triplet. The exact chemical shifts can vary based on the specific derivative and solvent. |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum.

For this compound derivatives, the carbon atoms of the triazole ring typically resonate in the range of δ 140-155 ppm. urfu.ru The chemical shifts of these carbons are influenced by the electronic environment within the ring. The two carbon atoms of the 2-bromoethyl side chain also produce characteristic signals. The carbon atom directly attached to the triazole nitrogen (N-CH₂) appears at a specific chemical shift, while the carbon bonded to the bromine atom (CH₂-Br) is found at a different, typically more upfield, position due to the shielding effect of the bromine atom.

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Triazole-C | 150 - 155 |

| Triazole-C | 140 - 145 |

| N-CH₂ | 45 - 55 |

| CH₂-Br | 25 - 35 |

| Note: The exact chemical shifts can vary based on the specific derivative and solvent. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak between the signals of the N-CH₂ and CH₂-Br protons would be observed, confirming their adjacent relationship. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the direct assignment of the ¹³C signals based on the known ¹H assignments. For instance, the proton signal of the N-CH₂ group will show a correlation to the carbon signal of the same group. epfl.ch

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives exhibits characteristic absorption bands that correspond to the vibrations of specific bonds.

Key vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations of the triazole ring are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring usually appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

C-N stretching: The stretching vibration of the C-N bond connecting the bromoethyl group to the triazole ring can be found in the fingerprint region.

C-Br stretching: The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N and N=N Stretch | 1600 - 1400 |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with approximately equal intensities. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound derivatives may include the loss of the bromine atom, the cleavage of the ethyl chain, and the fragmentation of the triazole ring. nih.govsapub.org The analysis of these fragment ions helps to confirm the proposed structure. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

This technique provides an unambiguous confirmation of the connectivity of the atoms and the specific isomer of the triazole ring (i.e., 1H-1,2,4-triazole). The crystal structure can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the molecules in the crystal lattice. mdpi.com

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Good quality crystals suitable for X-ray analysis are typically grown by slow evaporation of a solvent from a solution of the purified compound. mdpi.commdpi.com The crystal is then mounted and exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions are determined.

While specific crystallographic data for this compound is not publicly available, the analysis of a related bromo-triazole derivative, 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, provides a representative example of the data obtained from such an analysis. nih.gov The study confirms the molecular structure and reveals key structural parameters. nih.gov In this example, the mean planes of the benzene (B151609) and triazole rings are oriented at a dihedral angle of 84.86 (2)°. nih.gov

Table 1: Representative Crystal Data for a Bromo-Triazole Derivative Data for 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone

Source: nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₅Br₂F₂N₃O |

| Formula Weight (Mᵣ) | 380.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.273 (2) |

| b (Å) | 9.375 (2) |

| c (Å) | 14.982 (3) |

| β (°) | 104.916 (3) |

| Volume (V) (ų) | 1258.5 (5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.039 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.orgnsf.gov Understanding these interactions is essential as they influence the crystal's stability, density, and other physical properties. In 1,2,4-triazole (B32235) derivatives, a variety of interactions, including hydrogen bonds, π-π stacking, and other weaker contacts, play a significant role in building the supramolecular architecture. rsc.orgbohrium.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. jyu.fibohrium.com This method maps the close contacts between neighboring molecules, providing a percentage contribution for each type of interaction.

Common interactions observed in the crystal structures of 1,2,4-triazole derivatives include:

Hydrogen Bonds: These are among the strongest intermolecular forces. In triazole derivatives, they can occur between nitrogen atoms of the triazole ring and hydrogen atoms from neighboring molecules (N···H) or between other heteroatoms (like oxygen or sulfur) and hydrogen atoms (O···H, S···H). jyu.finih.govacs.org Weak C–H···O and C–H···N hydrogen bonds are also frequently observed. nih.govacs.org

π-π Stacking: The aromatic triazole ring can interact with other aromatic rings in adjacent molecules through π-π stacking, which contributes significantly to the stability of the crystal lattice. acs.orgresearchgate.net

Halogen Bonds: The bromine atom in this compound can participate in halogen bonding (Br···N, Br···O), an interaction that is increasingly recognized as a key directional force in crystal engineering.

Table 2: Representative Intermolecular Contacts and Their Contributions in Triazole Derivatives

| Intermolecular Contact | Typical Contribution (%) | Description |

| H···H | 35 - 40 % | Represents the most abundant, albeit weakest, van der Waals contacts on the molecular surface. |

| C···H / H···C | 20 - 24 % | Weak hydrogen bonding and van der Waals interactions involving carbon and hydrogen atoms. |

| N···H / H···N | 12 - 20 % | Key hydrogen bonding interactions involving the nitrogen atoms of the triazole ring. |

| S···H / H···S | 5 - 16 % | Hydrogen bonds present in thione-substituted triazoles. |

| Br···H / H···Br | ~ 13 % | Contacts involving the bromine substituent, which can include weak hydrogen bonds and halogen bonds. |

| C···C | ~ 9 % | Indicative of π-π stacking interactions between aromatic rings. |

These varied interactions work in concert to direct the self-assembly of molecules into a stable, three-dimensional layered or networked structure. rsc.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental and routine technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's presumed molecular formula. This comparison serves as a crucial check for purity and stoichiometric correctness, confirming that the synthesized product has the expected elemental composition. jocpr.comrroij.com

For a novel compound like a this compound derivative, elemental analysis provides essential evidence to support the assigned structure, complementing data from spectroscopic and crystallographic methods. nih.govajol.info A close agreement, typically within ±0.4%, between the found and calculated values is considered confirmation of the compound's empirical formula. jocpr.com

Table 3: Representative Elemental Analysis Data for 1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| 2-(((2,5-dimethylphenyl)amino)methyl)-5-(3-methoxyphenyl)-1,2,4-triazole | C₂₀H₂₄N₄O | C | 69.20 | 69.19 |

| H | 5.81 | 5.79 | ||

| N | 13.45 | 13.43 | ||

| 2-(((4-fluorophenyl)amino)methyl)-5-(3-methoxyphenyl)-1,2,4-triazole-3-thione | C₂₂H₁₉FN₄OS | C | 65.01 | 65.01 |

| H | 4.71 | 4.70 | ||

| N | 13.78 | 13.76 | ||

| 3-(4-bromophenyl)-1-butyl-5-(trifluoromethyl)-1H-1,2,4-triazole | C₂₁H₂₂F₃N₃ | C | 67.55 | 67.05 |

| H | 5.94 | 5.71 | ||

| N | 11.25 | 11.02 |

Biological Activities and Mechanistic Studies of 1 2 Bromoethyl 1h 1,2,4 Triazole Derivatives

Antimicrobial Activity of General 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a core component of many compounds that exhibit a wide range of antimicrobial properties. researchgate.netpharmj.org.ua

Antibacterial Efficacy of General 1,2,4-Triazole Derivatives

Derivatives of 1,2,4-triazole have demonstrated notable efficacy against a variety of bacterial strains. nih.govsci-hub.se Hybrid molecules, where the 1,2,4-triazole ring is combined with other pharmacophores, have been shown to be particularly effective, sometimes overcoming existing drug resistance mechanisms. nih.govsci-hub.se For instance, certain 1,2,4-triazole hybrids have shown activity against both drug-sensitive and drug-resistant pathogens. sci-hub.se

A series of novel researchgate.netnih.govnih.gov-triazolo piperidine, piperazine, phenylether, and aniline (B41778) derivatives were synthesized and screened for their antimicrobial activity. researchgate.net Among the tested compounds, some showed significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Antifungal Efficacy of General 1,2,4-Triazole Derivatives

The antifungal activity of 1,2,4-triazole derivatives is well-established, with this heterocyclic system being a key feature in several clinically used antifungal drugs. nih.govnih.gov

Numerous studies have reported the potent activity of 1,2,4-triazole derivatives against a range of fungal pathogens. For example, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong antifungal effects against Microsporum gypseum, with some derivatives exhibiting activity superior to the standard drug ketoconazole. nih.gov However, in the same study, these compounds did not show activity against Candida albicans or Aspergillus niger. nih.gov Other studies have highlighted the efficacy of different 1,2,4-triazole derivatives against various Candida species. nih.gov

The primary mechanism of antifungal action for many 1,2,4-triazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting CYP51, these triazole derivatives disrupt ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. researchgate.netnih.gov Molecular docking studies have supported this mechanism, showing how these derivatives can fit into the active site of the CYP51 enzyme. researchgate.net

Anticancer Activity of General 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is also a promising framework for the development of novel anticancer agents. nih.govnih.gov

Cytotoxicity Against Cancer Cell Lines by General 1,2,4-Triazole Derivatives

A number of 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. For example, a series of novel 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. nih.gov Some of these derivatives, particularly those with bromine and chlorine substitutions, showed promising cytotoxic activity, with IC50 values in the low micromolar range against the HeLa cell line. nih.gov

Another study on novel 1,2,4-triazole derivatives reported remarkable antiproliferative activity against a panel of cancer cell lines. nih.govaun.edu.eg The most active compounds were further tested against specific anticancer targets, including EGFR, BRAF, and Tubulin, with some showing potent inhibitory activity. nih.gov Additionally, some 1,2,4-triazole-5-thione derivatives have demonstrated high anticancer activity against the human colon cancer (HCT 116) cell line. nih.gov

Interactive Data Table: Cytotoxicity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7d | MCF-7 | 9.8 | nih.gov |

| 7d | HeLa | 12.1 | nih.gov |

| 7d | A549 | 43.4 | nih.gov |

| 7e | MCF-7 | 4.7 | nih.gov |

| 7e | HeLa | 2.9 | nih.gov |

| 7e | A549 | 9.4 | nih.gov |

| 10a | HeLa | <12 | nih.gov |

| 10d | HeLa | 9.8 | nih.gov |

| 112a | HCT 116 | 18.76 | nih.gov |

| 112c | HCT 116 | 4.363 | nih.gov |

Induction of Apoptosis

The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Several derivatives of the 1,2,4-triazole scaffold have been identified as potent inducers of apoptosis in cancer cells.

A series of novel thiazolo[3,2-b] nih.govmdpi.comnih.gov-triazoles were synthesized and evaluated for their antiproliferative effects. nih.gov Among them, compounds 3b , 3c , and 3d showed significant activity. nih.gov Mechanistic studies revealed that these compounds function by increasing the levels of the tumor suppressor protein p53. nih.gov Compound 3b , in particular, was the most potent, inducing a 15- to 27-fold increase in p53 levels in MCF-7 breast cancer cells, which was comparable to the well-known anticancer drug doxorubicin. nih.gov This upregulation of p53 is a key step in initiating the apoptotic cascade.

Similarly, research on synthetic 1,2,4-triazole-3-carboxamides, which are related to the antiviral agent ribavirin, demonstrated their ability to induce cell cycle arrest and apoptosis in leukemia cell lines. benthamdirect.com Two derivatives, 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide and 1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamide, were particularly effective. benthamdirect.com Their pro-apoptotic activity was confirmed by observing the cleavage of PARP1 and caspase-3, key executioner proteins in the apoptotic pathway. benthamdirect.com

Further studies on 1,2,3-triazole/1,2,4-triazole hybrids showed that the most effective compounds initiated the apoptosis cascade. mdpi.com Compounds 6a and 6b were found to be potent activators of caspase-3, a crucial enzyme in apoptosis, with their activity levels surpassing that of the reference compound staurosporine (B1682477) in A-594 cancer cells. mdpi.com Another study identified a 5-pyridinyl-1,2,4-triazole derivative, compound 3d , which induced apoptosis and arrested the cell cycle in liver cancer cells. nih.gov This compound led to a significant increase in both early and late apoptotic cells. nih.gov

Table 1: Apoptotic Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | Mechanism/Observation | Reference |

|---|---|---|---|

| Compound 3b (a thiazolo[3,2-b] nih.govmdpi.comnih.gov-triazole) | MCF-7 (Breast) | Induced p53 protein level of 1419 pg/mL (Doxorubicin: 1263 pg/mL) | nih.gov |

| Compound 3d (a 5-pyridinyl-1,2,4-triazole) | HepG2 (Liver) | Increased early and late apoptotic cells by 4.98% and 23.62%, respectively. | nih.gov |

| Compound 6a (a 1,2,3-triazole/1,2,4-triazole hybrid) | A-594 (Lung) | Caspase-3 overexpression level of 494 ± 4 pg/mL. | mdpi.com |

| Compound 6b (a 1,2,3-triazole/1,2,4-triazole hybrid) | A-594 (Lung) | Caspase-3 overexpression level of 525 ± 5 pg/mL (Staurosporine: 465 ± 4 pg/mL). | mdpi.com |

Potential as Chemopreventive and Chemotherapeutic Agents

The antiproliferative and pro-apoptotic activities of 1,2,4-triazole derivatives underscore their potential as chemotherapeutic agents. researchgate.net Their ability to target fundamental cellular processes in cancer, such as cell cycle progression and survival pathways, makes them attractive candidates for drug development. researchgate.netnih.govnih.gov

Mercapto-substituted 1,2,4-triazoles, in particular, have been noted for their role in both chemopreventive and chemotherapeutic strategies against cancer. nih.gov A wide range of derivatives have been synthesized and evaluated, showing potent activity against various cancer cell lines. nih.gov For instance, a series of novel 1,2,4-triazole derivatives were tested against a panel of cancer cells, with compounds 8c and 8d emerging as potent inhibitors of BRAF and tubulin, both of which are validated targets in cancer therapy. nih.gov Compound 8c also demonstrated significant inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 3.6 µM. nih.gov

The development of small molecule inhibitors targeting kinases involved in cell proliferation is a major focus of cancer research. researchgate.net Derivatives of 1,2,4-triazole have been successfully designed as inhibitors of Focal Adhesion Kinase (FAK), a protein overexpressed in many solid tumors. nih.govescholarship.org Compound 3d from a series of 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives showed a FAK inhibitory activity (IC₅₀ = 18.10 nM) superior to the reference inhibitor GSK-2256098. nih.gov This inhibition led to the suppression of pro-survival pathways like PI3K/Akt and JNK/STAT3. nih.gov

Anti-inflammatory Activity

Inflammation is a key pathological factor in numerous diseases. isres.orgbiomedpharmajournal.org Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory properties through various mechanisms. mdpi.comnih.gov Many of these compounds act by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of inflammatory mediators like prostaglandins. mdpi.combiomedpharmajournal.org

In one study, a series of Schiff bases incorporating a 1,2,4-triazole ring were developed. mdpi.com A notable derivative emerged as a potent and selective COX-2 inhibitor with an IC₅₀ value of 1.76 µM, showing higher selectivity for COX-2 over COX-1. mdpi.com Another study synthesized 1,2,4-triazole-pyrazole hybrids that were also highly selective for the COX-2 isoenzyme, with some derivatives exhibiting better in vivo anti-inflammatory activity than the standard drug celecoxib. mdpi.com

Research on other triazole derivatives has shown potent in vivo anti-inflammatory effects comparable to or even exceeding standard drugs like ibuprofen (B1674241) and indomethacin. nih.govresearchgate.net For example, compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) showed a maximum edema inhibition of 91% in a rat paw edema model, which was superior to ibuprofen's 82% inhibition. nih.gov The anti-inflammatory effects of some triazole derivatives are also linked to the modulation of pro-inflammatory and anti-inflammatory cytokines. biomedpharmajournal.org One compound was found to significantly decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α while increasing the anti-inflammatory cytokine IL-4. biomedpharmajournal.org

Table 2: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Series | Mechanism/Model | Key Finding | Reference |

|---|---|---|---|

| Schiff base derivative 4 | COX-1/COX-2 Inhibition | Potent and selective COX-2 inhibitor (IC₅₀ = 1.76 µM). | mdpi.com |

| 1,2,4-Triazole-pyrazole hybrids (18a, 18b, 19a, 19b) | COX-1/COX-2 Inhibition | More selective for COX-2 (IC₅₀ = 0.55–0.91 µM) than celecoxib. | mdpi.com |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol nih.gov | Carrageenan-induced paw edema | 91% edema inhibition, exceeding ibuprofen (82%). | nih.gov |

| Derivative 46 | Carrageenan-induced rat paw edema | Activity similar to the standard drug indomethacin. | mdpi.com |

Antiviral Activity (e.g., HIV, β-coronaviruses)

The 1,2,4-triazole scaffold is a component of several established antiviral drugs, including ribavirin, and continues to be a source of new antiviral agents. nih.govnuft.edu.uanih.gov Derivatives have shown activity against a broad range of viruses, including Human Immunodeficiency Virus (HIV), herpes viruses, and coronaviruses. nih.govnih.gov

Against HIV-1, a series of acetamide-substituted analogs of the non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine (B607182) were synthesized. nih.gov One derivative containing a 1,2,4-triazole substituent demonstrated excellent efficacy, comparable to doravirine and significantly better than lamivudine. nih.gov Other research efforts have focused on developing triazole derivatives as HIV-1 capsid (CA) protein inhibitors, a different viral target. rsc.org A series of 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives yielded a compound (II-10c ) with remarkable anti-HIV activity (EC₅₀ = 2.13 μM). rsc.org

In the context of β-coronaviruses, the search for effective antivirals has also explored triazole derivatives. mdpi.com Molecular docking studies have shown that certain triazole-benzofused hybrids exhibit promising binding scores against SARS-CoV-2 spike proteins. mdpi.com One synthesized compound demonstrated effective inhibition of SARS-CoV-2 in a cytopathic inhibition assay, suggesting it may prevent viral entry into host cells. mdpi.com

The mechanism of antiviral action for many triazole derivatives involves the inhibition of key viral or host enzymes necessary for viral replication. nih.govnih.gov Casein Kinase 2 (CK2), a host cell enzyme exploited by many viruses for their replication, has been identified as a target for some 1,2,4-triazole derivatives.

A study investigating 1,2,4-triazolin-5-thione derivatives found that they could inhibit both CK1γ and CK2α kinases in the micromolar range. nih.gov While the primary focus was on anticancer activity, the inhibition of CK2α is relevant to antiviral research. The most active compounds reduced CK2α activity by up to 29% at a concentration of 100 μM. nih.gov This kinase is known to be involved in the life cycle of numerous viruses, including HIV and coronaviruses, making its inhibitors potential broad-spectrum antiviral agents.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing. nih.govthieme-connect.com The 1,2,4-triazole nucleus is present in established antiepileptic drugs like alprazolam and triazolam, highlighting its importance as a pharmacophore for anticonvulsant activity. nih.govthieme-connect.com

Numerous studies have reported on the anticonvulsant properties of novel 1,2,4-triazole derivatives. nih.govnih.gov A series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters yielded several active compounds in the maximal electroshock (MES) and 6 Hz seizure tests, which are standard preclinical models of epilepsy. nih.gov Compound 4g from this series was particularly promising, showing activity in both tests. nih.gov

Other research has focused on 1,2,4-triazole-3-thione derivatives, which have shown potent anticonvulsant effects in a model of pharmacoresistant epilepsy. tandfonline.comunifi.it Three derivatives (TP-10 , TP-315 , and TP-427 ) were found to be two to three times more potent than the widely used antiepileptic drug valproic acid in the 6 Hz test. tandfonline.comunifi.it These compounds also possessed a favorable safety profile. unifi.it

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Seizure Model | Key Finding | Reference |

|---|---|---|---|

| Compound 4g | 6Hz and MES tests | Active at 100mg/kg with no neurotoxicity. | nih.gov |

| TP-10 | 6 Hz psychomotor seizure model | ED₅₀ ranged from 61.1 to 169.7 mg/kg. | tandfonline.com |

| TP-315 | 6 Hz psychomotor seizure model | ED₅₀ ranged from 59.7 to 136.2 mg/kg. | tandfonline.com |

| TP-427 | 6 Hz psychomotor seizure model | ED₅₀ ranged from 40.9 to 64.9 mg/kg; 2-3 times more potent than valproic acid. | tandfonline.comunifi.it |

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. isres.orgnih.gov Synthetic antioxidants are of great interest for their potential to prevent or mitigate this damage. isres.orgresearchgate.net The 1,2,4-triazole scaffold is a feature of many compounds investigated for their antioxidant properties. isres.orgnih.govresearchgate.net

The antioxidant capacity of these derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. isres.org In one study, a series of 1,2,4-triazole-3-thiol derivatives were synthesized, and the compound with an aromatic phenyl group showed the highest DPPH scavenging activity. isres.org Another study synthesized novel Schiff base-1,2,4-triazoles derived from butylated hydroxytoluene (BHT), a standard antioxidant. The new compounds exhibited higher DPPH radical scavenging activity than BHT itself. isres.org

Research has also shown a link between the chemical structure of these derivatives and their antioxidant potential. For example, studies on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their derivatives found that the presence of a free amino group or a phenyl substituent at the N4 position of the triazole ring often increased antioxidant activity. zsmu.edu.ua Furthermore, some derivatives that show potent anticonvulsant activity also possess significant ROS scavenging capabilities, suggesting a dual mechanism of action that could be beneficial in treating conditions like epilepsy where oxidative stress is a contributing factor. tandfonline.comunifi.it

Neuroprotective and Anticholinesterase Activities

Derivatives of 1,2,4-triazole have been a significant focus in the quest for new treatments for neurodegenerative diseases. nih.gov These compounds have shown promise in providing neuroprotective effects and inhibiting cholinesterase enzymes, which are key targets in managing conditions like Alzheimer's disease. nih.govnih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic system of the brain, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting AChE can increase acetylcholine levels, which is a therapeutic strategy for Alzheimer's disease. nih.govmdpi.com A number of 1,2,4-triazole derivatives have been synthesized and evaluated for their AChE inhibitory potential. researchgate.netaip.orgaip.org

For instance, a series of N-(substitutedphenyl)-[5-(benzyl-4-(phenyl-4H-1,2,4-triazol-3-ylthio)]acetamides demonstrated promising in vitro AChE inhibitory activity, with IC50 values ranging from 0.017 to 7.518 µM, compared to the standard neostigmine (B1678181) methyl sulfate (B86663) (IC50 = 2.039 µM). researchgate.net One of the most potent compounds in this series, 8j, displayed an IC50 value of 0.017 ± 0.008 µM and was found to be a competitive inhibitor of AChE. researchgate.net

In another study, a library of fifteen synthetic 1,2,4-substituted triazoles was established. bohrium.com Among these, compound 9 was identified as the most potent AChE inhibitor with an IC50 value of 38.91 ± 0.52 µM, comparable to the standard drug eserine (IC50 = 39.19 ± 0.05 µM). researchgate.netbohrium.com

Furthermore, new 1,2,3-triazole derivatives have been synthesized and shown to have improved AChE inhibitory activity. nih.gov Compound 32 , in particular, exhibited high selectivity for AChE over butyrylcholinesterase (BuChE) and demonstrated neuroprotective effects against amyloid-β-induced toxicity. nih.gov Molecular docking studies suggest that these compounds can bind to both the catalytic and peripheral sites of the AChE enzyme. mdpi.commdpi.com

Interactive Table: Acetylcholinesterase (AChE) Inhibition by 1,2,4-Triazole Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 8j | 0.017 ± 0.008 | Competitive | researchgate.net |

| 9 | 38.91 ± 0.52 | Not specified | researchgate.netbohrium.com |

| 32 | Not specified | Selective for AChE | nih.gov |

| Neostigmine methyl sulfate (Standard) | 2.039 ± 0.051 | Not specified | researchgate.net |

| Eserine (Standard) | 39.19 ± 0.05 | Not specified | researchgate.netbohrium.com |

Butyrylcholinesterase (BuChE) is another key enzyme in the cholinergic system, and its inhibition is also a valid therapeutic target for neurodegenerative diseases. nih.govresearchgate.net Several 1,2,4-triazole derivatives have demonstrated significant and selective BuChE inhibitory activity.

For example, a series of 1,2,4-triazole derivatives bearing a naphthalene (B1677914) moiety were designed as potential BuChE inhibitors. researchgate.net Compounds 35a (IC50 = 0.025 ± 0.01 µM) and 37a (IC50 = 0.035 ± 0.01 µM) from this series were found to be highly potent and selective inhibitors of BuChE over AChE. researchgate.net

In a separate study, a series of triazole-thiosemicarbazone derivatives were synthesized and screened for their inhibitory activity against both AChE and BuChE. researchgate.net These compounds showed moderate to good inhibitory effects, with IC50 values ranging from 0.20 to 14.10 µM for BuChE. researchgate.net

A notable example of a selective BuChE inhibitor is a tryptamine-paeonol derivative linked to a 1,2,3-triazole, compound 7 , which showed potent BuChE inhibition with an IC50 of 0.13 µM and a high selectivity index of over 769 for BuChE compared to AChE. mdpi.com The presence of a meta-CF3 substituent was found to enhance BuChE inhibitory activity. mdpi.com

Interactive Table: Butyrylcholinesterase (BuChE) Inhibition by 1,2,4-Triazole Derivatives

| Compound | IC50 (µM) | Selectivity (over AChE) | Reference |

|---|---|---|---|

| 35a | 0.025 ± 0.01 | 23,686 | researchgate.net |

| 37a | 0.035 ± 0.01 | 16,936 | researchgate.net |

| 7 | 0.13 | >769 | mdpi.com |

| 16 | 42.74 ± 0.42 | Not specified | researchgate.netbohrium.com |

| Eserine (Standard) | 46.62 ± 0.08 | Not specified | researchgate.netbohrium.com |

Other Noteworthy Biological Activities

Beyond their neuroprotective roles, derivatives of 1,2,4-triazole have been investigated for a range of other important biological activities. niscpr.res.in

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. nih.govpjps.pk Consequently, inhibiting urease is a therapeutic strategy for treating peptic ulcers and other related conditions. nih.govpjps.pk Several 1,2,4-triazole derivatives have been identified as potent urease inhibitors. nih.govtandfonline.comresearchgate.net

A series of 1,2,4-triazole derivatives were synthesized and evaluated for their anti-urease activity. pjps.pknih.gov One of the most promising compounds, 8k , exhibited an IC50 value of 42.57 ± 0.13 µM, which is significant when compared to the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). pjps.pknih.gov

In another study, a series of metronidazole-1,2,3-triazole derivatives were synthesized and showed potent inhibition of H. pylori urease. researchgate.net Compound 6f from this series was particularly effective, with an IC50 of 1.975 ± 0.25 µM, making it about 11 times more potent than thiourea. researchgate.net Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of urease. researchgate.net

Furthermore, a study on triazolothiadiazoles and triazolothiadiazines, which are related heterocyclic structures, also demonstrated potent urease inhibition, with some compounds having IC50 values as low as 3.33 µM. nih.gov

Interactive Table: Anti-urease Activity of 1,2,4-Triazole Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 8k | 42.57 ± 0.13 | Not specified | pjps.pknih.gov |

| 6f | 1.975 ± 0.25 | Uncompetitive | researchgate.net |

| 5k (Triazolothiadiazole) | 3.33 ± 0.11 | Competitive | nih.gov |

| 5e (Triazolothiadiazole) | 3.51 ± 0.49 | Competitive | nih.gov |

| Thiourea (Standard) | 21.25 ± 0.15 | Not specified | pjps.pknih.gov |

Leishmaniasis is a parasitic disease caused by Leishmania species, and there is a pressing need for new, effective treatments. mdpi.comresearchgate.net Triazole derivatives have emerged as a promising class of compounds with significant anti-leishmanial activity. nih.govmdpi.com

A series of 1,2,3-triazole-chalcone hybrids were synthesized and evaluated against Leishmania mexicana promastigotes. mdpi.comresearchgate.net Nine of the sixteen compounds were active, with IC50 values ranging from 1.0 to 29.2 µM. mdpi.comresearchgate.net Compound 4j was the most potent, with an IC50 of 1.0 µM. mdpi.com

In another investigation, new aromatic symmetrical 1,4-disubstituted 1,2,3-bistriazoles were synthesized. nih.gov Symmetric bistriazole 12c showed the highest potency against the flagellate form of the parasite with an IC50 of 19.24 μM. nih.gov

Furthermore, a study on vanillin-containing 1,2,3-triazole derivatives identified compound 4b as a potent agent against Leishmania braziliensis amastigotes, with an IC50 of 4.2 ± 1.0 µmol/L and a high selectivity index. tandfonline.com

Interactive Table: Anti-leishmanial Activity of Triazole Derivatives

| Compound | Target Species | IC50 (µM) | Reference |

|---|---|---|---|

| 4j (Triazole-chalcone hybrid) | Leishmania mexicana promastigotes | 1.0 | mdpi.com |

| 12c (Symmetric bistriazole) | Leishmania flagellate form | 19.24 | nih.gov |

| 4b (Vanillin-triazole derivative) | Leishmania braziliensis amastigotes | 4.2 ± 1.0 | tandfonline.com |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, and drug resistance is a significant challenge. niscpr.res.intandfonline.com Triazole derivatives have been extensively studied for their potential as new antitubercular agents. rjptonline.orgsigmaaldrich.com

A series of 1,2,4-triazole derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Rv. niscpr.res.in Compounds 5e and 5g showed promising activity at concentrations of 25, 50, and 100 µg/mL. niscpr.res.in In another study, a series of N-(3-(2-(3-hydrazinyl-3-oxoalkanoyl)hydrazinyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)isonicotinamide derivatives were synthesized, with compound 6a being the most potent, showing a minimum inhibitory concentration (MIC) of 6.25 µg/ml. rjptonline.org

Furthermore, novel 1,2,3-triazole derivatives of isoniazid (B1672263) exhibited significant activity, with MIC values ranging from 0.62 to 2.5 µg/mL. acs.orgnih.govacs.org Another study on 1,2,4-triazole derivatives identified compound 4 as having strong bactericidal activity with an MIC of 2 µg/mL and a good selectivity index. tandfonline.com This compound is believed to inhibit the KatG enzyme in M. tuberculosis. tandfonline.com

Interactive Table: Antitubercular Activity of Triazole Derivatives

| Compound | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5e, 5g | M. tuberculosis H37Rv | Active at 25, 50, 100 | niscpr.res.in |

| 6a | M. tuberculosis H37Rv | 6.25 | rjptonline.org |

| Isoniazid derivatives | M. tuberculosis H37Rv | 0.62 - 2.5 | acs.orgnih.govacs.org |

| 4 | M. tuberculosis | 2 | tandfonline.com |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) has garnered significant attention as a crucial immunomodulatory enzyme, making it a prime target in the field of cancer immunotherapy. nih.govnih.gov IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of L-tryptophan along the kynurenine (B1673888) pathway. frontiersin.org This degradation leads to a depletion of tryptophan, which is essential for T-cell proliferation, and an accumulation of kynurenine metabolites, which can induce T-cell apoptosis and promote the generation of regulatory T-cells. nih.gov The overexpression of IDO1 in many tumor cells helps create an immunosuppressive microenvironment, allowing cancer cells to evade the host's immune system. nih.gov

The 1,2,3-triazole and 1,2,4-triazole scaffolds have been identified as effective structures for the development of IDO1 inhibitors. nih.govfrontiersin.org These heterocyclic moieties are capable of coordinating with the heme iron within the active site of the IDO1 enzyme, thereby competitively inhibiting its function. frontiersin.org

Research has led to the design and synthesis of various triazole-based derivatives with potent IDO1 inhibitory activity. For instance, a series of compounds incorporating both urea and 1,2,3-triazole structures were developed and evaluated for their enzymatic activity. nih.gov Among these, compound 3a demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.75 μM. nih.gov Further studies involving erlotinib-linked 1,2,3-triazole derivatives have also yielded promising results. In one such study, compound e , which features an o-bromobenzyl group on the triazole ring, was identified as the most potent inhibitor within its series, exhibiting an IC₅₀ value of 0.32 ± 0.07 μM in a HeLa cell assay. frontiersin.org

Another class of derivatives, 1-aryl-1H-naphtho[2,3-d] nih.govnih.govfrontiersin.orgtriazole-4,9-diones, has been investigated as dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. nih.gov Extensive structural optimization led to the discovery of compound 38 , which displayed highly potent inhibitory activity against both enzymes, with an IC₅₀ of 5 nM for IDO1. nih.gov

IDO1 Inhibitory Activity of Selected Triazole Derivatives

| Compound | Type | IC₅₀ (IDO1) | Reference |

| 3a | 1,2,3-Triazole-Urea | 0.75 μM | nih.gov |

| e | Erlotinib-1,2,3-Triazole | 0.32 ± 0.07 μM | frontiersin.org |

| 38 | Naphtho[2,3-d] nih.govnih.govfrontiersin.orgtriazole-4,9-dione | 5 nM | nih.gov |

| 4-Phenyl-1H-1,2,3-triazole | 1,2,3-Triazole | 60 μM |

Structure-Activity Relationship (SAR) Studies for 1-(2-Bromoethyl)-1H-1,2,4-triazole Analogues

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For triazole-based inhibitors of IDO1, several key structural features have been shown to influence their inhibitory potency.

The triazole ring itself is a critical pharmacophore, with its nitrogen atoms playing a crucial role in binding to the heme iron in the active site of IDO1. frontiersin.org Molecular docking studies have indicated that the orientation and proximity of the triazole ring to the heme iron are determinative of the compound's inhibitory capacity. nih.gov

In the development of erlotinib-1,2,3-triazole derivatives, the nature of the substituent on the triazole ring was found to be significant. The introduction of a benzyl (B1604629) group, particularly one with a bromine atom at the ortho position (as in compound e ), resulted in the most potent IDO1 inhibitory activity within the tested series. frontiersin.org This suggests that the steric and electronic properties of this substituent are important for optimal interaction with the enzyme's binding pocket.

For the 1-aryl-1H-naphtho[2,3-d] nih.govnih.govfrontiersin.orgtriazole-4,9-dione series, SAR studies revealed that substitutions on both the naphthoquinone and the 1-phenyl rings had a substantial impact on IDO1 inhibitory activity. nih.gov The presence and position of halogen atoms were particularly influential. For example, compound 38 , with a fluorine atom on the naphthoquinone ring and both chloro and fluoro substituents on the phenyl ring, emerged as the most potent dual inhibitor of IDO1 and TDO. nih.gov This highlights the importance of specific substitution patterns in achieving high-affinity binding.

While these SAR studies have been conducted on 1,2,3-triazole and more complex triazole derivatives, the principles can inform the potential design of 1,2,4-triazole analogues. The ability to coordinate with the heme iron and the nature of substituents that can form favorable interactions within the enzyme's active site are likely to be key determinants of activity for any triazole-based IDO1 inhibitor.

Broader Research Applications of 1 2 Bromoethyl 1h 1,2,4 Triazole As a Synthetic Precursor

Role in Pharmaceutical Intermediate Synthesis

The 1,2,4-triazole (B32235) moiety is a key structural component in a multitude of pharmaceutical agents, valued for its chemical stability and diverse biological activities. farmaciajournal.com This heterocyclic system is resistant to metabolic degradation, acidic and basic hydrolysis, as well as oxidative and reductive conditions. farmaciajournal.com Consequently, 1-(2-Bromoethyl)-1H-1,2,4-triazole is a valuable building block for introducing the 1,2,4-triazole pharmacophore into larger molecules.

The 1,2,4-triazole ring is a core feature of many antifungal drugs, including fluconazole (B54011), itraconazole, and voriconazole. nih.govresearchgate.net These agents function by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. researchgate.net The synthesis of such compounds often involves the reaction of a nucleophile with a reactive triazole derivative. While specific synthetic routes for all triazole-based drugs may vary, a precursor like this compound provides a reactive electrophilic site for attachment to a molecular scaffold.

Beyond antifungal agents, the 1,2,4-triazole scaffold is present in drugs with a wide range of therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and antitubercular agents. nih.gov For instance, Ribavirin, a broad-spectrum antiviral agent, contains a triazole moiety. researchgate.net The development of new therapeutic agents often involves creating libraries of compounds for screening, and the synthetic accessibility of precursors like this compound facilitates the generation of diverse molecular structures. researchgate.net

| Drug Name | Therapeutic Class | Target |

|---|---|---|

| Fluconazole | Antifungal | Lanosterol (B1674476) 14-alpha-demethylase |

| Itraconazole | Antifungal | Lanosterol 14-alpha-demethylase |

| Voriconazole | Antifungal | Lanosterol 14-alpha-demethylase |

| Letrozole (B1683767) | Antineoplastic | Cytochrome P450 19A1 |

| Anastrozole | Antineoplastic | Aromatase |

| Ribavirin | Antiviral | Viral RNA-dependent RNA polymerase |

Utility in Agrochemical Development (e.g., pesticides, herbicides, fungicides)

In the field of agrochemicals, 1,2,4-triazole derivatives have demonstrated significant utility, particularly as fungicides. researchgate.netnih.gov These compounds are valued for their high efficiency, broad-spectrum activity, and systemic properties, which allow them to be absorbed and transported within the plant to provide protection, treatment, and eradication of fungal pathogens. google.com

A prominent example of a triazole-based fungicide is Tebuconazole. chemicalbook.compatsnap.comgoogle.com The synthesis of Tebuconazole can be achieved through a ring-opening reaction of an epoxide with 1,2,4-triazole. One reported method involves the reaction of 2-(4-chlorobenzyl)-2-(tert-butyl)oxirane with 1,2,4-triazole in the presence of a base. google.com While this specific example uses 1,2,4-triazole directly, the use of a functionalized triazole like this compound could offer alternative synthetic routes to similar agrochemical compounds. The bromoethyl group can act as a handle for attaching the triazole ring to various molecular backbones, allowing for the creation of new pesticides with potentially improved properties.

The development of new agrochemicals is driven by the need to combat resistance in pests and pathogens and to find more environmentally benign solutions. nih.gov The 1,2,4-triazole scaffold continues to be a focus of research in this area due to its proven efficacy. acs.org

| Starting Materials | Reaction Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| Tebuconazole epoxy compound, 1,2,4-triazole, potassium hydroxide, tetrabutylammonium (B224687) chloride | Water, reflux, 4 hours | Tebuconazole | 97.4% | 98.1% |

| 4-chloro-benzaldehyde, pinacolone (B1678379) (multi-step synthesis) | Condensation, hydrogenation, epoxidation, ring-opening with triazole | Tebuconazole | >67% | 98.2% |

Contributions to Materials Science and Polymer Chemistry

The applications of 1,2,4-triazole derivatives extend beyond the life sciences into materials science and polymer chemistry. nih.gov The unique properties of the triazole ring, such as its thermal stability and ability to coordinate with metal ions, make it a valuable component in the design of advanced materials. nih.gov

In the field of energetic materials, nitrogen-rich compounds like 1,2,4-triazoles are of great interest. nih.gov These compounds can release a large amount of energy upon decomposition, producing environmentally benign nitrogen gas. The thermal stability of the triazole ring is a key advantage in this application.

Furthermore, 1,2,4-triazoles have been incorporated into polymers and metal-organic frameworks (MOFs). nih.gov In polymers, the triazole units can enhance thermal stability and act as corrosion inhibitors. In MOFs, which are crystalline materials with a porous structure, triazole-based ligands can be used to construct frameworks with potential applications in gas storage, separation, and catalysis. nih.gov The bifunctional nature of this compound, with its polymerizable ethyl group and the coordinating triazole ring, makes it a candidate for the synthesis of functional polymers and materials.

Bioisosteric Applications in Drug Design

Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of enhancing the compound's activity or optimizing its pharmacokinetic properties. nih.govresearchgate.net The 1,2,4-triazole ring is recognized as a versatile bioisostere for various functional groups. researchgate.net

The triazole ring can mimic the properties of an amide bond, which is a common linkage in biological molecules but can be susceptible to enzymatic degradation. acs.org The 1,2,4-triazole is a stable replacement that can maintain the key hydrogen bonding interactions of the amide group. acs.org This has been demonstrated in the development of inhibitors for enzymes like casein kinase 2 (CSNK2), where replacing an amide with a 1,2,4-triazole improved potency and metabolic stability. acs.org

The 1,2,3-triazole isomer is also widely used as a bioisostere. nih.govresearchgate.net Both isomers possess a strong dipole moment, are capable of hydrogen bonding, and are aromatically stable. nih.gov The use of triazoles as bioisosteres can lead to improved solubility, metabolic stability, and target-binding affinity of a drug candidate. The ability to introduce a triazole moiety using a precursor like this compound is therefore a valuable tool for medicinal chemists in the process of lead optimization. nih.gov

Future Research Directions and Emerging Trends for 1 2 Bromoethyl 1h 1,2,4 Triazole

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to exploring the full potential of 1-(2-Bromoethyl)-1H-1,2,4-triazole and its analogues. Current research is focused on creating more effective methods for the synthesis of functionalized 1,2,4-triazole (B32235) derivatives. nih.gov

One promising approach involves the use of multicomponent reactions, which allow for the one-pot synthesis of complex molecules from simple starting materials, offering a more streamlined and environmentally friendly alternative to traditional multi-step syntheses. rsc.org For instance, a metal-free, base-promoted, three-component reaction has been developed to create hybrid molecules where 1,2,4-triazoles are linked to other pharmacologically active moieties like 1,3-diones. rsc.org

Furthermore, the development of programmed arylation techniques, starting from commercially available materials like 3-bromo-1H-1,2,4-triazole, enables the synthesis of a diverse library of di-arylated 1,2,4-triazole derivatives. nih.govnih.gov These methods provide a robust platform for generating novel compounds with potential therapeutic applications. The synthesis of 1,2,4-triazole-fused macrocycles and lariat (B8276320) macrocyclic compounds also represents a novel synthetic direction, yielding molecules with unique three-dimensional structures and potential for enhanced biological activity. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | Efficiency, reduced waste, molecular diversity. rsc.org |

| Programmed Arylation | Sequential introduction of aryl groups onto the triazole core. | Controlled synthesis of diverse di-arylated derivatives. nih.govnih.gov |

| Macrocyclization | Formation of large cyclic structures containing the 1,2,4-triazole moiety. | Unique topologies, potential for improved target binding. nih.gov |

| Click Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for linking molecular fragments. | High efficiency, broad substrate scope, formation of stable triazole linkages. mdpi.comnih.gov |

Advanced Pharmacological Profiling and In Vivo Studies

While in vitro studies provide initial insights into the biological activity of this compound derivatives, comprehensive in vivo studies are crucial to evaluate their therapeutic potential. Future research will increasingly focus on detailed pharmacological profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. nih.gov

Recent studies on di-arylated 1,2,4-triazole derivatives have shown promising anticancer activity in vitro against breast cancer cell lines. nih.govnih.gov Mechanistic investigations have revealed that some of these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. nih.govnih.gov Further in vivo studies are necessary to validate these findings and to assess the compounds' efficacy and safety in living organisms. The development of derivatives with favorable pharmacokinetic profiles, as indicated by metabolic stability studies in liver microsomes, is a key step towards clinical translation. nih.gov

Development of Targeted Therapies

The 1,2,4-triazole scaffold is a key component of several targeted cancer therapies, including the aromatase inhibitors letrozole (B1683767) and anastrozole. nih.govnih.gov Future research will continue to leverage this scaffold for the development of new targeted therapies. By modifying the substituents on the triazole ring, researchers can design inhibitors that selectively target specific enzymes or receptors involved in disease pathways. nih.gov

For example, novel 1,2,4-triazole derivatives have been designed as potential antagonists for the adenosine (B11128) A2B receptor, a target in cancer therapy. nih.gov Similarly, the design of 1,2,4-triazole-based compounds as inhibitors of enzymes like aromatase, which is overexpressed in certain breast cancers, is an active area of research. nih.govmdpi.com The development of targeted therapies aims to increase treatment efficacy while minimizing side effects, a critical goal in modern medicine. mdpi.com

Integration with Nanotechnology and Drug Delivery Systems

The convergence of nanotechnology and medicine offers exciting possibilities for enhancing the therapeutic efficacy of this compound and its derivatives. Encapsulating these compounds within nanocarriers, such as liposomes or nanoparticles, can improve their solubility, stability, and bioavailability.

Furthermore, nanotechnology can enable targeted drug delivery, where the drug is selectively delivered to diseased tissues, thereby reducing systemic toxicity. nih.gov For instance, a self-assembled system like a vesicle could encapsulate a cytotoxic drug. If a component of the vesicle wall is a substrate for an enzyme specifically found in cancer cells, the vesicle would be selectively cleaved, releasing the drug in the vicinity of the tumor. nih.gov This approach holds significant promise for the development of more effective and safer cancer treatments.

Computational Design of Next-Generation Analogues

Computational methods, including molecular docking and molecular dynamics simulations, are becoming indispensable tools in modern drug discovery. mdpi.commdpi.comrsc.org These techniques allow for the rational design of next-generation analogues of this compound with improved potency and selectivity.

By simulating the interaction between a potential drug molecule and its biological target, researchers can predict the binding affinity and identify key structural features required for optimal activity. mdpi.com This in silico approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. For example, computational studies have been used to design and screen large virtual libraries of 1,2,4-triazole analogues as potential inhibitors of enzymes like cruzipain, a key protein in Chagas disease. mdpi.com

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. mdpi.comrsc.org |

| Molecular Dynamics Simulation | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. mdpi.com |

| Virtual Screening | Screens large libraries of compounds to identify potential drug candidates. mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity. |

Investigation into Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the study of non-covalent interactions between molecules, are being increasingly applied to the design of novel materials and systems. nih.gov The ability of molecules to self-assemble into well-defined structures opens up new avenues for the application of this compound derivatives.

For example, the design of 1,2,4-triazole-containing molecules that can self-assemble into gels, liquid crystals, or other nanostructures could lead to the development of new biomaterials with applications in tissue engineering or controlled drug release. nih.gov The study of how these molecules organize and interact at the molecular level is a fundamental aspect of this emerging field. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-bromoethyl)-1H-1,2,4-triazole, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of 1H-1,2,4-triazole with 1,2-dibromoethane under controlled conditions (e.g., using triethylamine as a base in anhydrous solvents like THF or DCM). Post-synthesis, purity can be confirmed using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., verifying the characteristic triplet for the -CH2Br group at δ ~3.7 ppm). X-ray crystallography (as in ) is recommended for structural confirmation when crystalline derivatives are obtained .

Q. How do solvent systems influence the physicochemical properties of this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect solubility and stability. For instance, polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate decomposition via hydrolysis. A systematic approach involves measuring pKa values in varied solvents (e.g., water, ethanol, acetonitrile) using potentiometric titrations, as demonstrated for triazole derivatives in . Stability studies under controlled humidity and temperature (e.g., TGA/DSC) are critical for optimizing storage conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level can model electronic properties, such as Fukui indices, to identify electrophilic centers. For example, the bromine atom in the 2-bromoethyl group shows high electrophilicity, making it reactive toward nucleophiles like amines or thiols. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Validation via kinetic studies (e.g., monitoring reaction rates in DMF vs. THF) aligns computational predictions with experimental outcomes .

Q. What strategies resolve contradictions in reported biological activities of triazole derivatives, such as fungicidal efficacy?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. For example, and highlight that fungicidal activity in triazoles (e.g., penconazole) depends on the alkyl chain length and halogen substitution. To address contradictions:

- Perform structure-activity relationship (SAR) studies with standardized assays (e.g., mycelial growth inhibition against Botrytis cinerea).

- Use molecular docking to compare binding affinities to cytochrome P450 enzymes (CYP51), a target for antifungal triazoles .

Q. How can solvent-induced tautomerism in 1,2,4-triazole derivatives impact experimental design?

- Methodological Answer : 1,2,4-Triazoles exhibit tautomerism (e.g., 1H vs. 4H forms), which solvent polarity can influence. For instance, in DMSO-d6, the 1H tautomer dominates due to strong hydrogen-bonding interactions. Researchers should:

- Use dynamic NMR to detect tautomeric equilibria.

- Adjust reaction solvents (e.g., non-polar hexane for kinetic control) to favor specific tautomers during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.